molecular formula C6H4F2 B135520 1,2-Difluorobenzene CAS No. 367-11-3

1,2-Difluorobenzene

Cat. No. B135520
CAS RN: 367-11-3
M. Wt: 114.09 g/mol
InChI Key: GOYDNIKZWGIXJT-UHFFFAOYSA-N
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Description

1,2-Difluorobenzene (1,2-DiFB) is recognized for its role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents on the benzene ring alters its chemical behavior, particularly in its interactions with metal centers. Due to the reduced ability to donate π-electron density, 1,2-DiFB tends to bind weakly to metals, making it a suitable solvent or a ligand that can be easily displaced in chemical reactions .

Synthesis Analysis

The synthesis of 1,2-DiFB-related compounds often involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . This method demonstrates the potential for creating complex molecules with multiple fluorine atoms on the benzene ring, which can be further modified to produce a variety of derivatives.

Molecular Structure Analysis

The molecular structure of 1,2-DiFB has been studied using various spectroscopic methods, including NMR in nematic solvents. These studies have revealed a very small anisotropy in the indirect coupling between the fluorine nuclei, suggesting a symmetrical arrangement of the fluorine atoms on the benzene ring . Additionally, electron diffraction studies on related tetrafluorobenzenes have shown that the benzene ring maintains a near-perfect hexagonal symmetry despite the presence of fluorine substituents .

Chemical Reactions Analysis

1,2-DiFB can undergo C-H and C-F bond activation when exposed to highly reactive transition metal complexes. This reactivity opens up opportunities for its use in organic synthesis, including catalytic processes. The chemical inertness of 1,2-DiFB compared to more highly fluorinated benzenes makes it a versatile intermediate for synthesizing a wide range of organofluorine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-DiFB and its derivatives are influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene, a related compound, is characterized by layered monoclinic structures with C–H⋅⋅⋅F–C hydrogen bonding and short F⋅⋅⋅F separations, indicating the significance of weak intermolecular interactions in the crystal packing of these non-polar compounds . The electron-withdrawing nature of the fluorine atoms also affects the bond lengths and angles within the molecule, as observed in various structural studies 10.

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Difluorobenzene (1,2-DiFB) is recognized as a versatile solvent in organometallic chemistry and transition-metal-based catalysis. Its fluorine substituents reduce the ability to donate π-electron density, making it a weakly binding solvent or easily displaced ligand. This characteristic is leveraged in well-defined complexes of fluorobenzenes, including trends in binding strength with increased fluorination and different substitution patterns. 1,2-DiFB is also used in C-H and C-F bond activation reactions using reactive transition metal complexes, offering opportunities for exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Biodegradation Studies

Research on the biodegradation of difluorobenzenes (DFBs), which are used in industrial synthesis of pharmaceutical and agricultural chemicals, reveals interesting insights. The microbial strain Labrys portucalensis, known for degrading fluorobenzene, showed different responses to various DFBs. For instance, it could use 1,3-DFB as a sole carbon and energy source, but not 1,2-DFB. This highlights the strain-specific biodegradation pathways and potential environmental impacts of these compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Lithium Metal Batteries

1,2-Difluorobenzene is also used as a diluent solvent in electrolytes for lithium metal batteries. Its low lowest unoccupied molecular orbital (LUMO) level, weak binding affinity for lithium ions, and high fluorine-donating power contribute to a high-concentration effect in the electrolyte. This results in a composition of the solid-electrolyte-interphase (SEI) layer that is rich in lithium fluoride (LiF), enhancing battery performance (Yoo, Yang, Kim, & Choi, 2020).

Molecular Spectroscopy

The microwave spectrum of the 1,2-difluorobenzene dimer has been recorded, revealing details about its rotational constants and centrifugal distortion constants. This kind of study is essential for understanding molecular interactions and structural dynamics in complex molecules (Goly, Spoerel, & Stahl, 2002).

Synthesis of Related Compounds

The synthesis of high-purity 1-chloro-2,6-difluorobenzene, which is useful in agricultural and pharmaceutical applications, has been achieved. This involves directing fluorine substitution to specific positions of the aryl ring using sulfonyl chloride, demonstrating a method for producing specific isomers of difluorobenzenes (Moore, 2003).

Safety And Hazards

1,2-Difluorobenzene is highly flammable . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

1,2-Difluorobenzene is a versatile building block for introducing a fluorine atom into agrochemicals and active pharmaceutical ingredients (APIs) . It serves as a precursor of 3,4-difluoronitrobenzene, which in turn is also an attractive target molecule and is used in the synthesis of APIs such as linezolid, sutezolid, and abivertinib .

properties

IUPAC Name

1,2-difluorobenzene
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InChI

InChI=1S/C6H4F2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GOYDNIKZWGIXJT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)F)F
Source PubChem
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Molecular Formula

C6H4F2
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DSSTOX Substance ID

DTXSID2075390
Record name Benzene, 1,2-difluoro-
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Molecular Weight

114.09 g/mol
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,2-Difluorobenzene
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Product Name

1,2-Difluorobenzene

CAS RN

367-11-3
Record name 1,2-Difluorobenzene
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Record name 1,2-DIFLUOROBENZENE
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Synthesis routes and methods

Procedure details

According to Sams et al, "Molecular Sieve Fluorination of Fluorobenzene Using Elemental Fluorine," J. Org. Chem. 43(11), 2273 (1978), attempts were made to prepare 1,3-difluorobenzene using a molecular sieve fluorination technique. Fluorination of monofluorobenzene resulted in the isolation of various isomers of difluorobenzene in 19% yield; the highest reported yield for the meta isomer was 1.2%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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